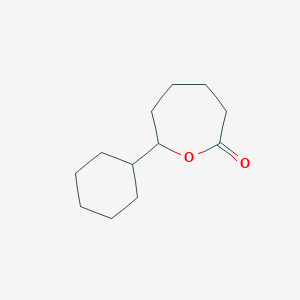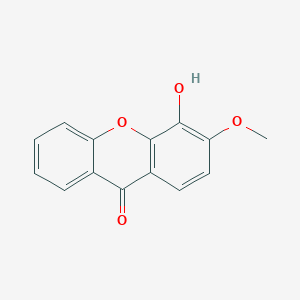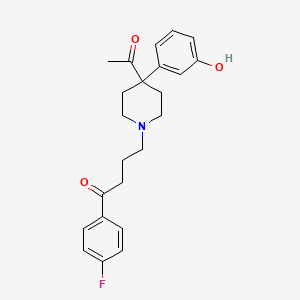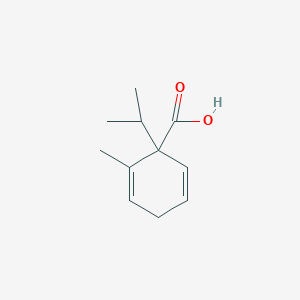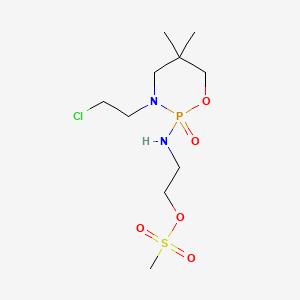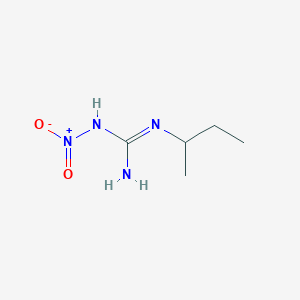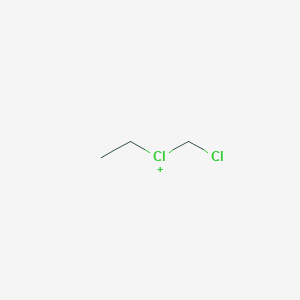
(Chloromethyl)(ethyl)chloranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)(ethyl)chloranium is an organochlorine compound characterized by the presence of both chloromethyl and ethyl groups attached to a chloronium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(ethyl)chloranium typically involves the reaction of chloromethyl methyl ether with ethyl chloride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloronium ion. The general reaction scheme is as follows:
ClCH2OCH3+C2H5ClZnCl2this compound+CH3OH
Industrial Production Methods
Industrial production of this compound involves large-scale chloromethylation reactions using continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction temperature and pressure. The use of surfactant micelles in oil-water biphasic systems has also been explored to enhance the efficiency of the chloromethylation process .
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl)(ethyl)chloranium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydroxyl radicals and other reactive oxygen species. The reactions are typically carried out at ambient temperature and pressure.
Substitution: Nucleophilic substitution reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: The major products include chloromethyl ethyl ether and various chlorinated byproducts.
Substitution: The major products depend on the nucleophile used, but common products include alcohols, ethers, and other substituted organic compounds.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)(ethyl)chloranium has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing chloromethyl and ethyl groups into organic molecules, facilitating the synthesis of complex organic compounds.
Pharmaceuticals: The compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of (Chloromethyl)(ethyl)chloranium involves the formation of a highly reactive chloronium ion, which can undergo electrophilic substitution reactions with various nucleophiles. The chloronium ion acts as an electrophile, attacking electron-rich sites on organic molecules and forming covalent bonds. This reactivity is exploited in organic synthesis to introduce chloromethyl and ethyl groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl methyl ether: This compound is similar in structure but lacks the ethyl group.
Bis(chloromethyl) ether: This compound contains two chloromethyl groups and is used in the synthesis of polymers and other industrial chemicals.
Benzyl chloromethyl ether: This compound contains a benzyl group in place of the ethyl group and is used in the synthesis of pharmaceuticals and other fine chemicals.
Uniqueness
(Chloromethyl)(ethyl)chloranium is unique due to the presence of both chloromethyl and ethyl groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to participate in both electrophilic and nucleophilic reactions makes it a valuable reagent in various chemical processes .
Eigenschaften
CAS-Nummer |
37160-91-1 |
|---|---|
Molekularformel |
C3H7Cl2+ |
Molekulargewicht |
113.99 g/mol |
IUPAC-Name |
chloromethyl(ethyl)chloranium |
InChI |
InChI=1S/C3H7Cl2/c1-2-5-3-4/h2-3H2,1H3/q+1 |
InChI-Schlüssel |
QNTDXKIMPNLLPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Cl+]CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


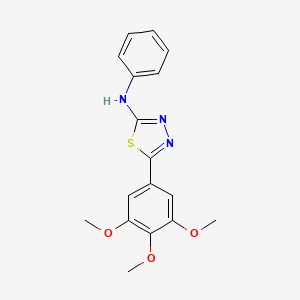
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
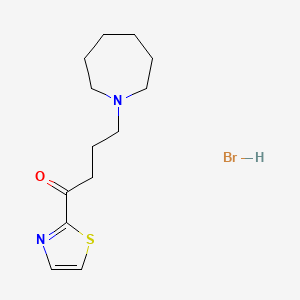
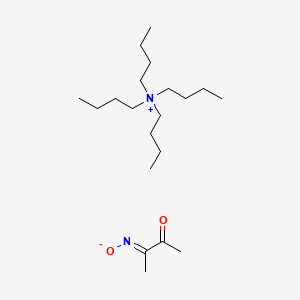
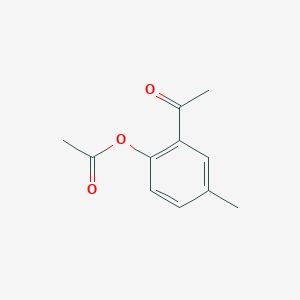

![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
